2,4-Dichloro-6-isocyanato-1,3,5-triazine

Catalog No.
S8830863
CAS No.
4063-62-1
M.F
C4Cl2N4O
M. Wt
190.97 g/mol
Availability
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2,4-Dichloro-6-isocyanato-1,3,5-triazine

CAS Number

4063-62-1

Product Name

2,4-Dichloro-6-isocyanato-1,3,5-triazine

IUPAC Name

2,4-dichloro-6-isocyanato-1,3,5-triazine

Molecular Formula

C4Cl2N4O

Molecular Weight

190.97 g/mol

InChI

InChI=1S/C4Cl2N4O/c5-2-8-3(6)10-4(9-2)7-1-11

InChI Key

QCTHFHLKRVFILR-UHFFFAOYSA-N

Canonical SMILES

C(=NC1=NC(=NC(=N1)Cl)Cl)=O

2,4-Dichloro-6-isocyanato-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. It features a triazine ring with two chlorine atoms and an isocyanate functional group. Its chemical structure can be represented as follows:

C3HCl2N3O\text{C}_3\text{H}_Cl_2\text{N}_3\text{O}

The presence of the isocyanate group contributes to its reactivity, particularly in nucleophilic substitution reactions, making it valuable in various chemical syntheses.

  • Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or alcohols. This property allows for the synthesis of a variety of substituted triazine derivatives .
  • Reactivity with Isocyanates: The isocyanate group can react with amines to form ureas or carbamates, which are important intermediates in organic synthesis .
  • Condensation Reactions: Under specific conditions, it can undergo condensation reactions to form more complex structures, including polymers and other heterocycles .

Compounds related to 2,4-Dichloro-6-isocyanato-1,3,5-triazine exhibit various biological activities. Triazines are known for their potential pharmacological properties, including:

  • Anticancer Activity: Some derivatives have shown efficacy against cancer cell lines.
  • Antiviral and Antibacterial Properties: Certain triazine compounds have been studied for their ability to inhibit viral replication and bacterial growth .

The specific biological activity of 2,4-Dichloro-6-isocyanato-1,3,5-triazine itself requires further investigation to establish its therapeutic potential.

The synthesis of 2,4-Dichloro-6-isocyanato-1,3,5-triazine typically involves the following steps:

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